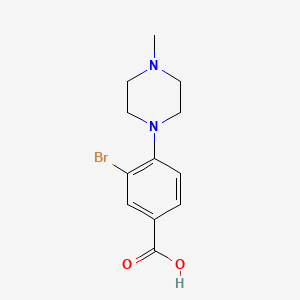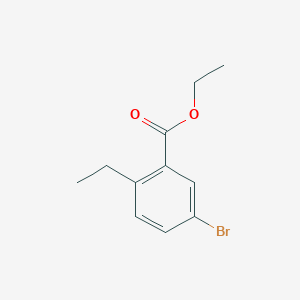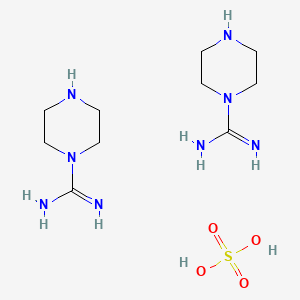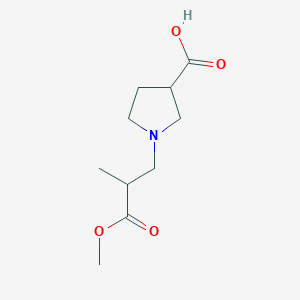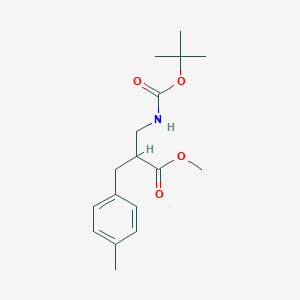
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
説明
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities and DNA Interactions
One study characterized pyridine-2-carboxylic acid and its derivatives, examining their antimicrobial activities against Gram-positive and Gram-negative bacteria, antifungal activities against yeast strains, and DNA interactions. This research demonstrates the potential application of these compounds in developing antimicrobial agents and understanding DNA interactions Ö. Tamer et al., 2018.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Several studies have focused on the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) using pyridine carboxylic acids. These materials have potential applications in catalysis, molecular recognition, luminescent probes, and the construction of novel nanostructures. For example, coordination polymers with pyridine-2,4,6-tricarboxylic acid have been synthesized, showing different products depending on the reaction conditions, which could lead to applications in selective luminescent probes and the development of novel materials for various industrial applications S. Ghosh et al., 2004; B. Zhao et al., 2004.
Synthesis and Structural Analysis
Another area of application is the synthesis and structural analysis of compounds, including the design and analysis of inhibitors for influenza neuraminidase, showcasing the potential of pyrrolidine derivatives in pharmaceutical research G. T. Wang et al., 2001.
Theoretical Simulations
Theoretical simulations and studies, such as those involving DFT calculations, provide insights into the electronic structure, molecular electrostatic potential surfaces, and interactions of pyridine carboxylic acids. This research can aid in the development of new materials and the understanding of their properties at the molecular level S. Soudani et al., 2020.
特性
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZLJSPDJWUETJ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661588 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217618-69-3 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



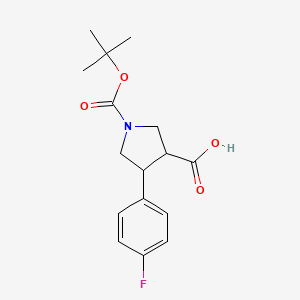
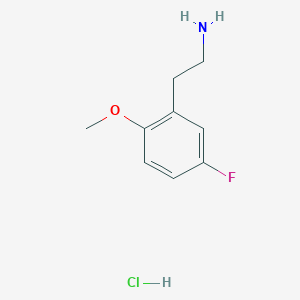
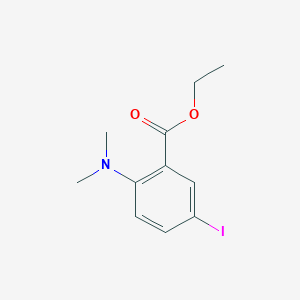
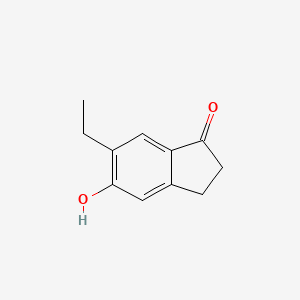

![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500025.png)
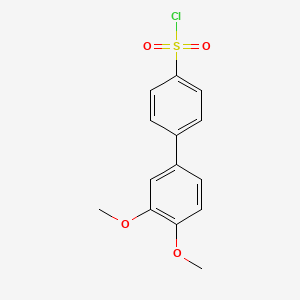
![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500027.png)
